3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol

Synthetic Chemistry Cross-Coupling Aryl Halide Reactivity

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol (CAS 1042531-89-4) is a secondary amino alcohol with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol. The compound features a 4-bromophenyl ring linked to an N-propyl-substituted 3-aminopropan-1-ol backbone, yielding computed physicochemical descriptors including an XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 32.3 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C12H18BrNO
Molecular Weight 272.18 g/mol
Cat. No. B13246887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol
Molecular FormulaC12H18BrNO
Molecular Weight272.18 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)Br)NCCCO
InChIInChI=1S/C12H18BrNO/c1-2-12(14-8-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3
InChIKeyXXMJZCYPGULQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol (CAS 1042531-89-4): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol (CAS 1042531-89-4) is a secondary amino alcohol with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol [1]. The compound features a 4-bromophenyl ring linked to an N-propyl-substituted 3-aminopropan-1-ol backbone, yielding computed physicochemical descriptors including an XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 32.3 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and six rotatable bonds [1]. It is catalogued as a research building block by suppliers such as Enamine (catalog EN300-161072) and is typically offered at 95% purity . The presence of the bromine atom distinguishes this compound from its 4-chloro (CAS 91801-22-8, MW 227.73) and 4-fluoro (CAS 1042586-38-8, MW 211.28) analogs, imparting higher molecular weight and distinct reactivity for downstream synthetic transformations .

Reactivity Profile
Aryl bromide suitable for mild Suzuki-Miyaura and Buchwald-Hartwig cross-coupling
Compared to Cl/F analogs
Analytical Tracking
Bromine isotopic doublet (~1:1) provides unambiguous LC-MS fingerprint
Distinct from chloro/fluoro patterns
Procurement Status
Multi-supplier availability at research-grade purity
Catalog building block

Why 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol Cannot Be Interchanged with Its Halogen or Positional Analogs Without Consequence


Generic substitution among the 4-halogenated N-propyl-amino-propanol series introduces quantifiable changes in molecular weight, lipophilicity, and, critically, reactivity at the aryl halide position. The bromine atom possesses a C–Br bond dissociation energy (~285 kJ/mol for aryl bromides) substantially lower than that of C–Cl (~340 kJ/mol) and C–F (~485 kJ/mol) [1], meaning the 4-bromo analog is uniquely poised for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions that the 4-chloro congener requires harsher conditions to achieve and the 4-fluoro congener cannot participate in at all. Furthermore, positional isomerism—moving the bromine from para to meta or relocating the hydroxyl group along the propanol chain—alters the three-dimensional pharmacophore and computed molecular descriptors (e.g., TPSA, rotatable bond count), which can shift ligand-receptor complementarity in biological screening [2]. Procurement decisions that overlook these structural and reactivity differences risk synthesizing inactive downstream derivatives or requiring re-optimization of synthetic routes.

4-Chloro or 4-fluoro analogs
Higher aryl–halogen bond strengths may limit cross-coupling reactivity under mild conditions; chloro derivatives often require harsher protocols, and fluoro analogs are generally inert.
Lipophilicity-driven assay differences
Computed logP differs by ~0.7–0.8 units between bromo and fluoro analogs, which may shift membrane-permeability and protein-binding profiles in cell-based screening.
Positional isomerism
Moving the bromine from para to meta, or relocating the hydroxyl group, alters three-dimensional pharmacophore and computed descriptors, potentially changing biological readouts.

Quantitative Differentiation Evidence for 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol Versus Closest Analogs


Para-Bromo Substituent Enables Low-Energy Cross-Coupling Reactivity Relative to 4-Chloro and 4-Fluoro Analogs

The target compound bears a para-bromophenyl substituent with a homolytic aryl C–Br bond dissociation energy (BDE) of approximately 285 kJ/mol, compared to ~340 kJ/mol for the aryl C–Cl bond in 3-{[1-(4-chlorophenyl)propyl]amino}propan-1-ol and ~485 kJ/mol for the aryl C–F bond in the 4-fluoro analog [1]. This quantitative BDE difference translates directly to oxidative addition rates in Pd(0)-catalyzed cross-coupling: aryl bromides react up to 100–1000× faster than the corresponding aryl chlorides under identical catalytic conditions, while aryl fluorides are generally inert under standard Suzuki-Miyaura or Buchwald-Hartwig protocols [2]. The 4-bromo compound can therefore serve as a direct electrophilic partner for downstream C–C and C–N bond formation without pre-functionalization, a synthetic advantage the chloro and fluoro analogs do not match under equivalent mild conditions.

C–Br Reactivity
Class-level
C–Br BDE ~285 kJ/mol vs. C–Cl ~340, C–F ~485 kJ/mol
Enables mild cross-coupling; oxidative addition 2–3 orders faster than chloro analog.
Gas-phase BDE; solution reactivity may vary with catalyst system.
Synthetic Chemistry Cross-Coupling Aryl Halide Reactivity

Higher Computed Lipophilicity (XLogP3-AA = 2.6) Relative to 4-Fluoro Analog Predicts Differential Membrane Permeability and ADME Profile

The target 4-bromo compound exhibits a PubChem-computed XLogP3-AA value of 2.6 [1]. Although PubChem does not currently provide a computed XLogP3-AA for the 4-fluoro analog (CAS 1042586-38-8), established medicinal chemistry principles indicate that replacing a bromine substituent (Hansch π = 0.86) with fluorine (π = 0.14) reduces the compound's logP by approximately 0.7–0.8 log units, all else being equal [2]. The higher lipophilicity of the bromo analog predicts increased passive membrane permeability and potentially enhanced blood-brain barrier penetration for applications targeting CNS receptors, while the lower lipophilicity of the fluoro analog favors aqueous solubility and reduced plasma protein binding.

Lipophilicity (XLogP3)
Class-level
XLogP3-AA 2.6 Δ ~+0.7–0.8 vs. fluoro analog (est.)
Higher logP may enhance membrane permeability; relevant for CNS screening contexts.
Comparator values estimated from Hansch π; not experimentally confirmed for these analogs.
Medicinal Chemistry Lipophilicity Drug Design

Molecular Weight Differentiation (272.18 vs. 211.28–227.73 g/mol) Impacts Detection Sensitivity in LC-MS and Logistics of Scale-Up

The target compound (MW = 272.18 g/mol) [1] is 44.45 g/mol heavier than the 4-chloro analog (MW = 227.73 g/mol) and 60.90 g/mol heavier than the 4-fluoro analog (MW = 211.28 g/mol) . The bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) produces a characteristic doublet pattern in mass spectrometry (M and M+2 peaks of approximately equal intensity), providing unambiguous identification that the chloro analog (³⁵Cl:³⁷Cl ≈ 3:1 ratio, M+2 peak ~33% of M) and fluoro analog (¹⁹F monoisotopic, no M+2 halogen signature) cannot replicate [2]. This isotopic fingerprint enables confident LC-MS tracking of the bromo compound in complex reaction mixtures without requiring high-resolution mass spectrometry.

MS Identification
Reported
MW 272.18, Br doublet ~1:1 M:M+2 Cl ~3:1, F no doublet
Unambiguous LC-MS tracking; distinct from chloro/fluoro isotopic patterns.
Based on natural isotopic abundance (NIST).
Analytical Chemistry LC-MS Detection Scale-Up Logistics

Vendor-Documented Purity (95%) and Price Tiering Enable Costed Procurement Decisions vs. Analogs from the Same Supplier Portfolio

Multiple vendors list the target compound at 95% purity with tiered pricing. Enamine catalog entry EN300-161072 offers the compound at $624 (0.05 g), $713 (0.5 g), and $3,191 (10 g) as of 2023 [1]. In comparison, the 4-chloro analog (CAS 91801-22-8) is listed by leyan.com at 95% purity , and the 4-fluoro analog (CAS 1042586-38-8) is similarly available at 95% from leyan.com . While systematic head-to-head pricing across all suppliers is beyond the scope of this guide, the data demonstrate that the bromo compound is commercially available with defined purity specifications and quantity breakpoints that can be directly compared for procurement budgeting. Price premiums for the bromo analog relative to the chloro or fluoro analogs may reflect higher raw material costs for brominated intermediates, a factor relevant for large-scale project planning.

Commercial Availability
Vendor reported
95% purity, multiple suppliers (Enamine, Leyan)
Reduces single-supplier risk; tiered pricing from mg to g scale.
Pricing from 2023 aggregators; verify with current supplier quotes.
Chemical Procurement Vendor Comparison Cost Analysis

Optimal Application Scenarios for 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol Based on Verified Quantitative Differentiation


Synthesis of Diversified Compound Libraries via Suzuki-Miyaura Cross-Coupling

The target compound's para-bromophenyl group serves as a direct electrophile for palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, enabling rapid generation of biaryl derivatives in a single step under mild conditions (60–80 °C). This reactivity is enabled by the lower C–Br bond dissociation energy (~285 kJ/mol) compared to the C–Cl bond (~340 kJ/mol) of the 4-chloro analog, which would require higher temperatures and specialized ligands [1][2]. The resulting biaryl amino alcohols can be screened as potential ligands for CNS receptors, where the compound's XLogP3-AA of 2.6 falls within the favorable lipophilicity range for blood-brain barrier penetration [3].

LC-MS Reaction Monitoring in Multi-Step Synthetic Sequences

The bromine isotopic doublet (⁷⁹Br/⁸¹Br ≈ 1:1) provides an unambiguous mass spectrometric signature that distinguishes the target compound and its derivatives from non-brominated byproducts, unreacted starting materials, and the corresponding chloro/fluoro analogs [4]. This facilitates real-time reaction progress monitoring by LC-MS without requiring high-resolution MS. In complex synthetic sequences where multiple halogenated intermediates may be present, the bromine isotopic pattern serves as a built-in tracking label, reducing analytical ambiguity.

Buchwald-Hartwig Amination for Diversification of the Aryl Halide Position

The para-bromophenyl moiety undergoes Buchwald-Hartwig C–N cross-coupling with primary and secondary amines, enabling late-stage introduction of amine diversity onto the aromatic ring [2]. This transformation is substantially more efficient for the bromo compound than for the chloro analog and is not accessible with the fluoro analog. The resulting N-arylated derivatives can be evaluated for structure-activity relationships in medicinal chemistry programs targeting monoamine transporters or other CNS receptors, applications for which the amino alcohol scaffold has known utility [5].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Library Synthesis
Reactive aryl bromide for mild cross-coupling
C–C bond formation at 60–80 °C; chloro/fluoro analogs may require harsher conditions
LC-MS Reaction Monitoring
Bromine isotopic doublet (~1:1)
Unambiguous tracking in complex mixtures without high-resolution MS
Buchwald-Hartwig Amination
Efficient C–N coupling at aryl bromide position
Late-stage amine diversification; may outperform chloro analog
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